4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID
Overview
Description
4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a complex organic compound that features a unique structure combining a furylcarbonyl group, an amino group, a pyrazolyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the furylcarbonyl precursor. The key steps include:
Formation of the Furylcarbonyl Precursor: This involves the reaction of furfural with an appropriate amine under acidic conditions to form the furylcarbonyl amine.
Pyrazole Formation: The furylcarbonyl amine is then reacted with hydrazine to form the pyrazole ring.
Butanoic Acid Addition: The final step involves the addition of a butanoic acid moiety to the pyrazole ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The furylcarbonyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: Similar structure but with a piperazine ring instead of a pyrazole ring.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furyl group and a butanedione moiety.
Uniqueness
4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to the presence of both a furylcarbonyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-[4-(furan-2-carbonylamino)pyrazol-1-yl]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-11(17)4-1-5-15-8-9(7-13-15)14-12(18)10-3-2-6-19-10/h2-3,6-8H,1,4-5H2,(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADDQEFMLMTEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.